1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS 16024-31-0): A Comprehensive Technical Guide on Properties and Synthetic Utility
1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS 16024-31-0): A Comprehensive Technical Guide on Properties and Synthetic Utility
Executive Summary
1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS 16024-31-0), frequently referred to in literature by its toluene-derived nomenclature 2,4-dimethoxy-6-nitrotoluene, is a highly functionalized aromatic building block[1]. Characterized by its unique steric and electronic environment—featuring two electron-donating methoxy groups, a weakly donating methyl group, and a strongly electron-withdrawing nitro group—this compound serves as a critical intermediate in advanced organic synthesis. It is most notably utilized as a masked aniline precursor in the development of pyrazolyl quinoxaline kinase inhibitors[2], which are pivotal in targeted oncology therapies.
Physical and Chemical Properties
Understanding the physicochemical profile of 1,5-dimethoxy-2-methyl-3-nitrobenzene is essential for predicting its behavior in multi-step synthetic workflows, particularly regarding solubility and phase-transfer dynamics.
Table 1: Core Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | 1,5-Dimethoxy-2-methyl-3-nitrobenzene |
| Common Synonym | 2,4-Dimethoxy-6-nitrotoluene[1] |
| CAS Registry Number | 16024-31-0[3] |
| Molecular Formula | C9H11NO4[3] |
| Molecular Weight | 197.1879 g/mol [3] |
| SMILES String | COc1cc(OC)c(c(c1)[O-])C[3] |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Electronic and Steric Implications
The aromatic ring of 1,5-dimethoxy-2-methyl-3-nitrobenzene is highly polarized. The synergistic electron-donating effects of the methoxy groups at positions 1 and 5 enrich the electron density of the π -system, making the ring susceptible to electrophilic attack, albeit heavily sterically hindered. The methyl group at position 2 is flanked by the bulky methoxy and nitro groups, locking the functional groups into specific conformations that dictate the regioselectivity of subsequent transformations.
Mechanistic Pathways and Synthetic Utility
The primary synthetic value of 1,5-dimethoxy-2-methyl-3-nitrobenzene lies in the orthogonal reactivity of its functional groups.
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Nitro Reduction: The nitro group can be quantitatively reduced to an amine, providing a nucleophilic handle for cross-coupling or cyclization. This is the most industrially relevant pathway[2].
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Ether Cleavage: The methoxy groups can be selectively demethylated using strong Lewis acids (e.g., Boron tribromide, BBr 3 ) to yield resorcinol derivatives, which are useful for synthesizing oxygen-containing heterocycles.
Figure 1: Core synthetic divergent pathways of 1,5-Dimethoxy-2-methyl-3-nitrobenzene.
Experimental Protocol: Catalytic Hydrogenation to the Aniline Precursor
The following protocol details the reduction of 1,5-dimethoxy-2-methyl-3-nitrobenzene to 1,5-dimethoxy-2-methyl-3-aminobenzene (also known as Intermediate 35 in kinase inhibitor synthesis)[2]. This methodology is optimized for high yield and chemoselectivity.
Objective
Quantitative reduction of the nitro moiety to yield the corresponding aniline, a critical precursor for assembling pyrazolyl quinoxaline kinase inhibitor scaffolds[2].
Reagents & Equipment
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Substrate: 1,5-Dimethoxy-2-methyl-3-nitrobenzene (2.0 g, 10.1 mmol)[2]
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Catalyst: Nickel catalyst (e.g., Raney Nickel) (2.0 g)[2]
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Solvent: Anhydrous Methanol (MeOH) (30 mL) and Dichloromethane (DCM)[2]
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Equipment: High-pressure hydrogenation reactor (Parr shaker or equivalent), Celite pad.
Step-by-Step Methodology & Causality
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Reaction Setup: Charge a clean, dry hydrogenation vessel with 2.0 g (10.1 mmol) of 1,5-dimethoxy-2-methyl-3-nitrobenzene[2].
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Solvent Addition: Suspend the substrate in 30 mL of MeOH[2].
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Causality: Methanol is selected because it effectively solubilizes the nitroaromatic starting material and facilitates optimal hydrogen gas transfer at the solid-liquid interface of the catalyst.
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Catalyst Introduction: Carefully add 2.0 g of the Nickel catalyst[2].
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Causality: Nickel is utilized over Palladium on Carbon (Pd/C) due to its excellent chemoselectivity for nitro groups and robust resistance to poisoning. It ensures the aromatic ring remains intact without over-reduction.
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Hydrogenation: Pressurize the vessel with Hydrogen gas (H 2 ) to 3 bars. Stir the mixture vigorously for 6 hours at ambient temperature[2].
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Causality: A pressure of 3 bars provides a sufficient thermodynamic driving force to push the reaction kinetics to completion within a standard 6-hour window, avoiding the need for elevated temperatures that could induce unwanted side reactions.
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Filtration & Workup: Vent the hydrogen gas safely. Filter the crude reaction mixture through a tightly packed pad of Celite[2]. Wash the filter cake three times with a 50/50 (v/v) mixture of MeOH and DCM[2].
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Causality: The Celite pad safely traps the finely divided, potentially pyrophoric Nickel catalyst, preventing it from passing into the filtrate. The MeOH/DCM wash ensures complete solubilization and recovery of the highly polar aniline product that may be trapped within the catalyst matrix.
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Isolation: Evaporate the combined filtrates to dryness under reduced pressure to afford 1.68 g (99% yield) of the target amine[2].
Validation & Quality Control (Self-Validating System)
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In-Process Control: The reaction system is self-validating when hydrogen uptake ceases, indicated by the stabilization of pressure within the reactor.
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Post-Reaction Validation: LC-MS analysis must be performed. The protocol is validated by the complete disappearance of the parent nitro mass (m/z ~198 [M+H] + ) and the exclusive appearance of the amine product (m/z ~168 [M+H] + ). Additionally, the physical appearance will shift from the characteristic yellow hue of the nitroaromatic precursor to a lighter, oxidatively sensitive aminobenzene.
Applications in Drug Development
In the realm of modern pharmacology, 1,5-dimethoxy-2-methyl-3-nitrobenzene is a highly valued building block. Following its reduction to the corresponding aniline, it is frequently reacted with halogenated heterocycles via nucleophilic aromatic substitution (S N Ar) or Buchwald-Hartwig cross-coupling. Specifically, it has been patented as a core starting material for the synthesis of pyrazolyl quinoxaline derivatives[2]. These complex macro-structures function as potent kinase inhibitors, designed to selectively bind to the ATP-binding cleft of dysregulated kinases in various oncological pathways. The specific steric bulk provided by the methoxy and methyl groups on the benzene ring is crucial for the precise orientation of the inhibitor within the kinase active site, thereby enhancing binding affinity and target selectivity.
References
- Benzene, 1,5-dimethoxy-2-methyl-3-nitro- | 16024-31-0 | C9H11NO4 Source: Appchem URL
- 16024-31-0 | CAS DataBase Source: ChemicalBook URL
- US9464071B2 - Pyrazolyl quinoxaline kinase inhibitors Source: Google Patents URL
